molecular formula C25H34N4O6 B12619284 5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Cat. No.: B12619284
M. Wt: 486.6 g/mol
InChI Key: XCBKRSOISFLSKT-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a morpholine ring, and several functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield amine-containing products .

Scientific Research Applications

5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anti-tubercular agent, with studies indicating its effectiveness against Mycobacterium tuberculosis . Additionally, its unique structure makes it a valuable compound for drug development and other industrial applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide stands out due to its unique structure and diverse functional groups. Similar compounds include other quinoline derivatives and morpholine-containing molecules, which may share some chemical properties but differ in their specific reactivity and biological activity .

Properties

Molecular Formula

C25H34N4O6

Molecular Weight

486.6 g/mol

IUPAC Name

5-ethyl-N-[(2S)-3-methyl-1-(3-morpholin-4-ylpropylamino)-1-oxobutan-2-yl]-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

InChI

InChI=1S/C25H34N4O6/c1-4-29-14-18(23(30)17-12-20-21(13-19(17)29)35-15-34-20)24(31)27-22(16(2)3)25(32)26-6-5-7-28-8-10-33-11-9-28/h12-14,16,22H,4-11,15H2,1-3H3,(H,26,32)(H,27,31)/t22-/m0/s1

InChI Key

XCBKRSOISFLSKT-QFIPXVFZSA-N

Isomeric SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](C(C)C)C(=O)NCCCN4CCOCC4

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(C(C)C)C(=O)NCCCN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.